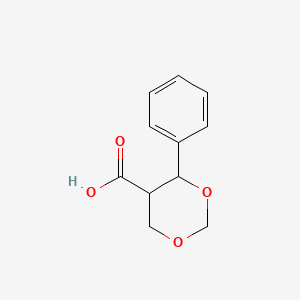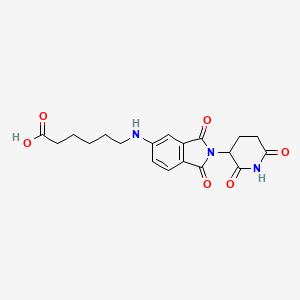![molecular formula C24H18N2O4 B13995532 N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide CAS No. 5926-32-9](/img/structure/B13995532.png)
N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide is a complex organic compound with the molecular formula C24H18N2O4 This compound is characterized by the presence of a hydroxynaphthalene group, a nitrophenyl group, and a benzamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide typically involves a multi-component reaction. One common method is the condensation reaction of 2-naphthol, aromatic aldehydes, and amides. This reaction can be catalyzed by various catalysts such as magnesium perchlorate (Mg(ClO4)2), sulfanilic acid, or cetrimonium bromide . The reaction is usually carried out under solvent-free conditions or in an aqueous medium, making it environmentally friendly and efficient.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar multi-component reactions. The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often emphasized to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the naphthalene ring can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield naphthoquinones, while reduction of the nitro group can produce amino derivatives.
Applications De Recherche Scientifique
N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide has a wide range of applications in scientific research:
Medicine: Some derivatives exhibit promising pharmacological activities, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals through hydrogen atom transfer and sequential proton loss electron transfer mechanisms . The compound’s enzyme inhibition properties are linked to its binding to the active sites of target enzymes, thereby blocking their activity.
Comparaison Avec Des Composés Similaires
N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide can be compared with other similar compounds, such as:
Naphthaldehyde-based Schiff bases: These compounds also contain a naphthalene ring and exhibit similar chromophoric properties.
Amidoalkyl-2-naphthols: These derivatives share the naphthol moiety and are known for their biological activities.
Propriétés
Numéro CAS |
5926-32-9 |
|---|---|
Formule moléculaire |
C24H18N2O4 |
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide |
InChI |
InChI=1S/C24H18N2O4/c27-21-14-13-16-7-4-5-12-20(16)22(21)23(18-10-6-11-19(15-18)26(29)30)25-24(28)17-8-2-1-3-9-17/h1-15,23,27H,(H,25,28) |
Clé InChI |
AOXLDXFRPQBDTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(C2=CC(=CC=C2)[N+](=O)[O-])C3=C(C=CC4=CC=CC=C43)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B13995454.png)
![5-bromospiro[1H-indole-3,6'-oxane]-2,2'-dione](/img/structure/B13995455.png)







![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid](/img/structure/B13995503.png)

![3-[2-(Carboxymethyl)phenyl]propanoic acid](/img/structure/B13995511.png)

